molecular formula C14H18F2O2 B13349810 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane

Cat. No.: B13349810
M. Wt: 256.29 g/mol
InChI Key: YEDLFPKAISGHCZ-UHFFFAOYSA-N
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Description

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a butyl group and a difluorophenyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzaldehyde with butyl alcohol in the presence of an acid catalyst to form the intermediate. This intermediate is then cyclized with ethylene glycol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-2-(3,5-dichlorophenyl)-1,3-dioxane
  • 5-Butyl-2-(3,5-dibromophenyl)-1,3-dioxane
  • 5-Butyl-2-(3,5-dimethylphenyl)-1,3-dioxane

Uniqueness

5-Butyl-2-(3,5-difluorophenyl)-1,3-dioxane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18F2O2

Molecular Weight

256.29 g/mol

IUPAC Name

5-butyl-2-(3,5-difluorophenyl)-1,3-dioxane

InChI

InChI=1S/C14H18F2O2/c1-2-3-4-10-8-17-14(18-9-10)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9H2,1H3

InChI Key

YEDLFPKAISGHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC(OC1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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